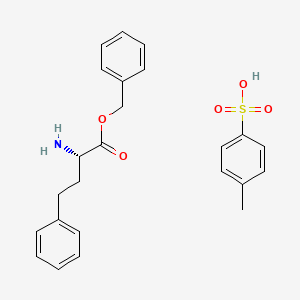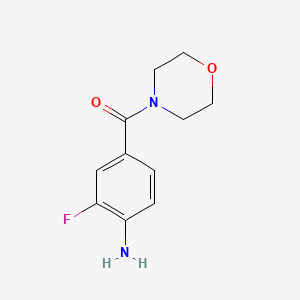
Dipotassium Selenosulfate; Potassium selenosulfate; Potassium selenosulfate (K2SeSO3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenosulfuric Acid Dipotassium Salt, Technical Grade, also known as Dipotassium Selenosulfate, is a chemical compound with the molecular formula K₂SeSO₄ and a molecular weight of 237.22 g/mol . This compound is a white crystalline powder that is soluble in water and is commonly used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium selenite with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
K2SeO3+H2SO4→K2SeSO4+H2O
Industrial Production Methods
In industrial settings, the production of Selenosulfuric Acid Dipotassium Salt involves large-scale reactions in reactors where potassium selenite and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the technical grade compound .
化学反応の分析
Types of Reactions
Selenosulfuric Acid Dipotassium Salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the selenium or sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenates or sulfates, while reduction reactions may produce selenides or sulfides .
科学的研究の応用
Selenosulfuric Acid Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of selenium metabolism and its role in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of selenium deficiency and related disorders.
Industry: It is used in the production of selenium-containing compounds and materials
作用機序
The mechanism by which Selenosulfuric Acid Dipotassium Salt exerts its effects involves the interaction of selenium and sulfur atoms with various molecular targets. Selenium is known to play a crucial role in the activity of certain enzymes and proteins, particularly those involved in antioxidant defense and redox regulation. The compound can modulate the activity of these enzymes and proteins, thereby influencing various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Sodium Selenosulfate: Similar to Selenosulfuric Acid Dipotassium Salt, Sodium Selenosulfate is used in various chemical and biological applications. It has the molecular formula Na₂SeSO₄.
Selenium Dioxide: This compound is used as an oxidizing agent and in the synthesis of other selenium compounds.
Sodium Selenite: It is commonly used as a dietary supplement and in the study of selenium metabolism.
Uniqueness
Selenosulfuric Acid Dipotassium Salt is unique due to its specific combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. Its solubility in water and stability under various conditions make it a valuable reagent in both research and industrial applications .
特性
分子式 |
K2O3SSe |
|---|---|
分子量 |
237.23 g/mol |
IUPAC名 |
potassium;sulfonatoselanylpotassium |
InChI |
InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |
InChIキー |
TZANCIIMYJNSQI-UHFFFAOYSA-L |
正規SMILES |
[O-]S(=O)(=O)[Se][K].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


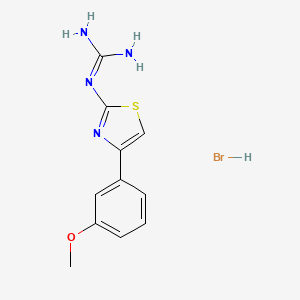
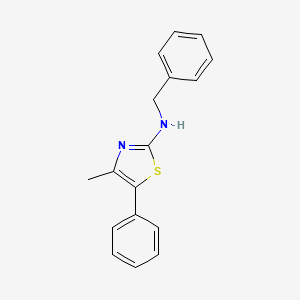
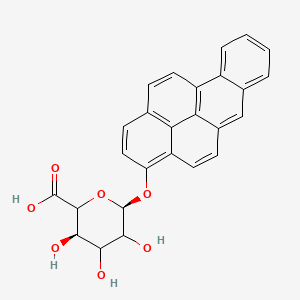
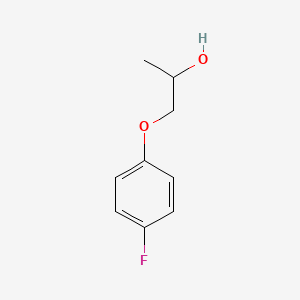
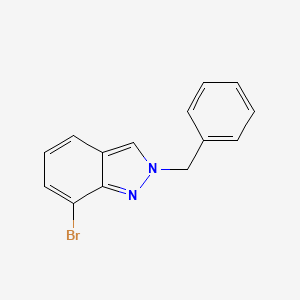
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
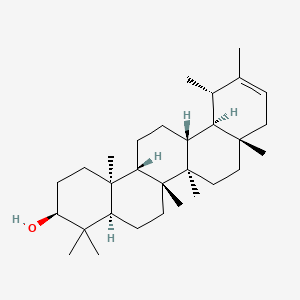

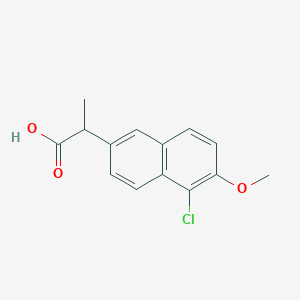
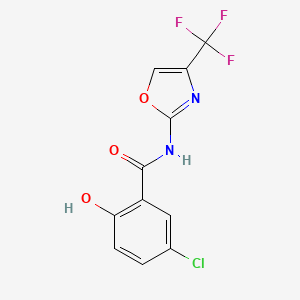
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
